molecular formula C26H16N6O10 B3825699 N,N'-(3,3'-dinitro-4,4'-biphenyldiyl)bis(2-nitrobenzamide)

N,N'-(3,3'-dinitro-4,4'-biphenyldiyl)bis(2-nitrobenzamide)

Cat. No. B3825699
M. Wt: 572.4 g/mol
InChI Key: BBUSZYFSEZFIAM-UHFFFAOYSA-N
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Description

Compounds with nitro groups (NO2) and amide groups (CONH2) are common in chemistry. The nitro group is a powerful electron-withdrawing group, making the compound more reactive. The amide group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Synthesis Analysis

The synthesis of nitro compounds often involves the reaction of a precursor compound with a nitrating agent like nitric acid . The synthesis of amides, on the other hand, can be achieved by reacting an acid chloride or an ester with an amine .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography . These techniques provide information about the types of bonds in the compound and their arrangement .


Chemical Reactions Analysis

Nitro compounds can participate in various reactions, including reduction to amines and nucleophilic aromatic substitution . Amides can be hydrolyzed to carboxylic acids under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be influenced by its molecular structure . For example, the presence of polar groups like nitro and amide can increase a compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the nature of its reactivity. For example, some nitro compounds are used as explosives because they can rapidly decompose to produce a large volume of gases .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Nitro compounds, for example, can be explosive and are often toxic . Proper handling and storage are essential to ensure safety .

Future Directions

The future directions in the study of a compound often involve exploring its potential applications, improving its synthesis, and understanding its reactivity better. For example, nitro compounds are being studied for their potential use in pharmaceuticals and as energetic materials .

properties

IUPAC Name

2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N6O10/c33-25(17-5-1-3-7-21(17)29(35)36)27-19-11-9-15(13-23(19)31(39)40)16-10-12-20(24(14-16)32(41)42)28-26(34)18-6-2-4-8-22(18)30(37)38/h1-14H,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUSZYFSEZFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-(3,3'-dinitro-4,4'-biphenyldiyl)bis(2-nitrobenzamide)
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